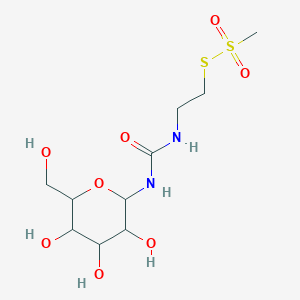

MTS-5-Glucose

説明

BenchChem offers high-quality MTS-5-Glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MTS-5-Glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H20N2O8S2 |

|---|---|

分子量 |

360.4 g/mol |

IUPAC名 |

1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

InChI |

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |

InChIキー |

UHSWDDMEGXWJSC-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Thio-D-Glucose

Introduction

5-Thio-D-glucose (5-TG) is a synthetic analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom. This subtle structural modification confers unique biological properties upon 5-TG, positioning it as a molecule of significant interest in biomedical research, particularly in the fields of oncology and metabolic disorders. Initially explored for its diabetogenic effects, recent research has illuminated its potential as an anti-cancer agent, primarily owing to its ability to selectively target the altered metabolic landscape of tumor cells.[1][2][3][4] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of 5-thio-D-glucose, intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: A Two-pronged Attack on Glucose Metabolism

The core mechanism of action of 5-thio-D-glucose revolves around its ability to competitively inhibit glucose transport and disrupt glycolysis, thereby inducing a state of profound metabolic stress within the cell.

Competitive Inhibition of Glucose Transport

As a structural analog of D-glucose, 5-TG is recognized and transported into the cell by glucose transporters (GLUTs and SGLTs).[5][6] However, its binding affinity and transport kinetics differ from that of glucose. Evidence suggests that 5-TG acts as a competitive inhibitor, vying with glucose for binding to these transporters. This competition effectively reduces the intracellular influx of glucose, the primary fuel source for many cellular processes. The inhibition of both GLUT1 and SGLT1 has been reported, which are crucial for glucose uptake in a wide range of tissues, including tumors and the small intestine.[5][7][8]

Experimental Protocol: Glucose Uptake Assay using 2-NBDG

This protocol outlines a method to quantify the inhibitory effect of 5-thio-D-glucose on cellular glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Rationale: 2-NBDG is taken up by glucose transporters and accumulates within the cell, providing a fluorescent signal proportional to the rate of glucose uptake. By treating cells with 5-TG prior to the addition of 2-NBDG, the extent of competitive inhibition can be determined.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells of interest in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells per well and culture overnight.

-

Glucose Starvation: The following day, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and replace the culture medium with glucose-free DMEM for 1-2 hours to deplete intracellular glucose stores and enhance 2-NBDG uptake.

-

Inhibitor Treatment: Treat the cells with varying concentrations of 5-thio-D-glucose (e.g., 0-10 mM) in glucose-free DMEM for 30-60 minutes. Include a vehicle-only control.

-

2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.

-

Signal Termination and Washing: Terminate the uptake by aspirating the 2-NBDG containing medium and washing the cells twice with ice-cold PBS to remove extracellular fluorescence.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the percentage of glucose uptake inhibition. Calculate the IC50 value of 5-TG for glucose uptake.

Inhibition of Glycolysis at the Hexokinase Step

Once inside the cell, 5-thio-D-glucose can be phosphorylated by hexokinase, the first and a key regulatory enzyme of the glycolytic pathway. However, the resulting 5-thio-D-glucose-6-phosphate is a poor substrate for the subsequent enzyme in the pathway, phosphoglucose isomerase. This leads to the accumulation of 5-thio-D-glucose-6-phosphate, which in turn acts as a feedback inhibitor of hexokinase, further impeding the glycolytic flux. This competitive inhibition of hexokinase by 5-TG has been demonstrated in various systems.[9]

Logical Relationship: Inhibition of Glucose Metabolism by 5-Thio-D-Glucose

Caption: Competitive inhibition of glucose transport and glycolysis by 5-thio-D-glucose.

Downstream Cellular Consequences of Metabolic Stress

The disruption of glucose metabolism by 5-thio-D-glucose triggers a cascade of downstream cellular events, culminating in cytotoxicity, particularly in cells highly dependent on glycolysis, such as cancer cells in hypoxic environments.

Induction of Oxidative Stress and DNA Damage

The metabolic crisis induced by 5-TG leads to an increase in the production of reactive oxygen species (ROS). While the exact mechanism is still under investigation, it is hypothesized that the disruption of cellular redox balance and mitochondrial function contributes to this phenomenon. Elevated ROS levels can cause significant damage to cellular components, including lipids, proteins, and nucleic acids. Studies have shown that 5-TG can induce oxidative DNA lesions in cancer cells.[10]

Experimental Protocol: Measurement of Cellular ROS using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels following treatment with 5-thio-D-glucose.

Rationale: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

5-TG Treatment: Treat the cells with the desired concentrations of 5-thio-D-glucose for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.

-

DCFDA Loading: Remove the treatment medium and incubate the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

-

Data Analysis: Quantify the change in fluorescence intensity in 5-TG-treated cells relative to the control to determine the extent of ROS production.

Activation of Apoptosis

The cellular stress induced by 5-thio-D-glucose can trigger programmed cell death, or apoptosis. This is a critical mechanism for its anti-cancer activity. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. While the precise apoptotic pathway activated by 5-TG is likely cell-type dependent, it is expected to involve the activation of caspases, the key executioners of apoptosis. The disruption of mitochondrial function and the increase in ROS can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This, in turn, can lead to the activation of caspase-9 and the downstream executioner caspase-3.[11][12][13]

Signaling Pathway: 5-TG Induced Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by 5-thio-D-glucose.

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with 5-thio-D-glucose.

Rationale: The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) that is cleaved by active caspase-3, releasing a chromophore or fluorophore. The signal intensity is directly proportional to the caspase-3 activity.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with 5-thio-D-glucose to induce apoptosis. Harvest the cells and lyse them using a supplied lysis buffer to release cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.

-

Signal Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength for the specific substrate used.

-

Data Analysis: Calculate the caspase-3 activity, often expressed as fold-change relative to untreated control cells.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that is activated in response to various stressors, including nutrient deprivation. Given that 5-thio-D-glucose induces a state of glucose starvation, it is plausible that it modulates autophagy. Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. The metabolic sensor AMP-activated protein kinase (AMPK) is a key regulator of autophagy.[14] Depletion of cellular ATP, a consequence of glycolysis inhibition by 5-TG, leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK can then initiate the autophagic process, in part by inhibiting the mTOR signaling pathway, a negative regulator of autophagy.[15] The induction of autophagy would be characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[16][17][18][19]

Signaling Pathway: 5-TG and Autophagy Regulation

Caption: Proposed pathway for the modulation of autophagy by 5-thio-D-glucose via AMPK and mTOR signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the mechanism of action of 5-thio-D-glucose. It is important to note that these values can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Glucose Uptake (IC50) | ~68 µM | Renal Carcinoma Cells | [20] |

| Inhibition of Glycolysis | ~60% inhibition at 11.0 mM | Mouse Small Intestine | [9] |

| Hyperglycemic Effect | 3-4.6 times higher than equimolar 2-DG | Rats | [1] |

Conclusion

5-Thio-D-glucose exerts its biological effects through a multi-pronged mechanism of action centered on the disruption of cellular glucose metabolism. Its ability to competitively inhibit glucose transport and glycolysis leads to a state of metabolic crisis, characterized by ATP depletion and increased oxidative stress. These primary effects trigger downstream signaling pathways that can culminate in apoptosis and modulate autophagy. The selective cytotoxicity of 5-TG in hypoxic tumor cells, which are highly reliant on glycolysis, underscores its therapeutic potential in oncology. Further research is warranted to fully elucidate the intricate signaling networks governed by 5-TG and to optimize its application in various disease contexts.

References

-

Assay Genie. (2022, March 4). TUNEL staining : The method of choice for measuring cell death. Retrieved from [Link]

-

Bio-Techne. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

-

Elabscience. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]

-

Guan, Y., et al. (2025, August 7). A method for determination of hexokinase activity by RP-HPLC. ResearchGate. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Hexokinase Assay (HK). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-step detection of hexokinase activity using a personal glucose meter. Analytical Methods. Retrieved from [Link]

-

CliniSciences. (n.d.). Hexokinase activity assay. Retrieved from [Link]

-

G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]

-

Brainly. (2024, March 4). [FREE] How can you calculate the K_i for a competitive inhibition? Retrieved from [Link]

-

ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

-

PubMed. (n.d.). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Retrieved from [Link]

-

Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). 80 Inhibition kinetics. Retrieved from [Link]

- Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144.

- Chen, T. S., & Kelley, M. J. (1985). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. The Journal of pharmacology and experimental therapeutics, 232(3), 760–3.

- Koepsell, H. (2020). Glucose transporters in the small intestine in health and disease. Pflügers Archiv-European Journal of Physiology, 472(9), 1237-1282.

- Supino, R., et al. (2016). Anti-cancer agents counteracting tumor glycolysis. Medicinal research reviews, 36(6), 1161-1209.

- Gorboulev, V., et al. (2012). Na+-d-glucose cotransporter SGLT1 is pivotal for intestinal glucose absorption and glucose-dependent incretin secretion. Diabetes, 61(1), 187-196.

- Tekedereli, I., et al. (2018). Targeting LC3 and Beclin-1 autophagy genes suppresses proliferation, survival, migration and invasion by inhibition of Cyclin-D1 and uPAR/Integrin β1/Src signaling in triple negative breast cancer cells. Journal of cancer research and clinical oncology, 144(2), 235-249.

- Song, C. W., et al. (1977). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 58(5), 1437-1439.

-

Mayflower Bioscience. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

- Ghaffari, S. H., et al. (2020). Evaluation of the expression of LC3-II and BECLIN1 genes of autophagy pathway in patients with hematological malignancies. BMC cancer, 20(1), 1-9.

- Cnop, M., et al. (2015). The esoteric roles of Bcl-2 family proteins in glucose homeostasis and cell survival.

- Sadowska, M., et al. (2017). The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. Food and chemical toxicology, 101, 13-21.

-

MDPI. (2023, December 21). Glucose Regulates Glucose Transport and Metabolism via mTOR Signaling Pathway in Bovine Placental Trophoblast Cells. Retrieved from [Link]

-

ABClonal. (2020, February 25). 5 Notes For Autophagy Detection With LC3. Retrieved from [Link]

-

MDPI. (2022, June 13). Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway. Retrieved from [Link]

-

MDPI. (2019, June 7). Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. Retrieved from [Link]

- Desmots, F., et al. (2014). Glucose metabolism is inhibited by caspases upon the induction of apoptosis. Molecular and cellular biology, 34(18), 3434-3446.

-

Frontiers. (n.d.). Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus. Retrieved from [Link]

-

ResearchGate. (n.d.). BCL-2 family proteins regulate mitochondria-mediated intrinsic apoptosis pathway. Retrieved from [Link]

- Röder, P. V., et al. (2014). The role of SGLT1 and GLUT2 in intestinal glucose transport and sensing. PloS one, 9(2), e89977.

-

Bio-Rad. (2016, October 13). Assessing Cell Health: Autophagy. Retrieved from [Link]

- Johnson, J. D., et al. (2013).

-

PubMed Central. (n.d.). High Glucose-Induced Oxidative Stress Mediates Apoptosis and Extracellular Matrix Metabolic Imbalances Possibly via p38 MAPK Activation in Rat Nucleus Pulposus Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Binding of Bcl-2 Family Proteins by Quercetin Triggers Its Pro-Apoptotic Activity. Retrieved from [Link]

-

Frontiers. (2022, October 31). Natural products targeting glycolysis in cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). D-glucose-induces cell death in INS-1 832/13 GCK V91L cells with.... Retrieved from [Link]

-

YouTube. (2017, March 23). Inflammation, Pyroptosis, and Detecting Casapse-1 Activity. Retrieved from [Link]

Sources

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Thio-D-glucose | CAS 20408-97-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Thio-D-glucose - Mayflower Bioscience [mayflowerbio.com]

- 5. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing | PLOS One [journals.plos.org]

- 7. Na+-d-glucose Cotransporter SGLT1 is Pivotal for Intestinal Glucose Absorption and Glucose-Dependent Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucose metabolism is inhibited by caspases upon the induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 15. mdpi.com [mdpi.com]

- 16. Targeting LC3 and Beclin-1 autophagy genes suppresses proliferation, survival, migration and invasion by inhibition of Cyclin-D1 and uPAR/Integrin β1/ Src signaling in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the expression of LC3-II and BECLIN1 genes of autophagy pathway in patients with hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.abclonal.com [blog.abclonal.com]

- 19. bioradiations.com [bioradiations.com]

- 20. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Thio-D-Glucose: Metabolic Blockade and Cellular Stress Mechanisms

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sulfur Substitution

5-Thio-D-glucose (5-TG) is a glucose analog where the ring oxygen of the pyranose ring is replaced by a sulfur atom.[1][2] This single atomic substitution creates a potent metabolic disruptor that mimics glucose in transport but arrests catabolism at the initial enzymatic steps.

Unlike its extensively used cousin 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped within the cell, 5-TG acts primarily as a competitive inhibitor of both glucose transport and hexokinase activity. Its utility spans from serving as a hypoxic cell sensitizer in oncology to a reversible male contraceptive agent. This guide details the mechanistic underpinnings of 5-TG, providing the experimental context necessary for its rigorous application in metabolic research.

Mechanisms of Action[3][4][5]

Cellular Entry and Trapping

5-TG enters the cell via the Glucose Transporter (GLUT) family, specifically competing with D-glucose for uptake. Upon entry, its metabolic fate diverges significantly from native glucose and 2-DG.

-

Transport: 5-TG is a competitive inhibitor of GLUT1 and GLUT2. It effectively "jams" the transporter, reducing the uptake of radiolabeled D-glucose in competitive assays.

-

Hexokinase Interaction: 5-TG binds to the active site of Hexokinase (HK). However, unlike 2-DG, which is converted to 2-DG-6-Phosphate and accumulates to allosterically inhibit HK, 5-TG acts largely as a competitive inhibitor of the enzyme itself. While 5-TG can be phosphorylated to 5-thio-glucose-6-phosphate, this reaction is slow, and the primary mode of action is the competitive blockade of the enzyme's active site, preventing the phosphorylation of native glucose.

Induction of ER Stress and the Unfolded Protein Response (UPR)

A critical secondary effect of 5-TG is the induction of Endoplasmic Reticulum (ER) stress. N-linked glycosylation of proteins requires a steady supply of glucose-derived oligosaccharides. By starving the cell of metabolizable glucose, 5-TG disrupts the synthesis of the dolichol-linked oligosaccharide precursor.

This "glucose starvation" triggers the Unfolded Protein Response (UPR) via three canonical sensors:

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activates XBP1 splicing.

-

PERK (PKR-like ER kinase): Phosphorylates eIF2α, halting global protein translation.

-

ATF6 (Activating Transcription Factor 6): Translocates to the Golgi for cleavage and activation.[3]

Hypoxia Selectivity

5-TG exhibits selective cytotoxicity toward hypoxic cells. In aerobic conditions, cells can utilize alternative substrates (glutamine, fatty acids) to maintain ATP. In hypoxia, cells are strictly glycolytic. 5-TG's blockade of glycolysis leads to rapid ATP depletion and necrotic/apoptotic death specifically in the hypoxic fraction of solid tumors.

Comparative Analysis: 5-TG vs. 2-DG

Researchers often conflate the mechanisms of 5-TG and 2-DG. The table below clarifies the distinct operational profiles of these two analogs.

| Feature | 5-Thio-D-Glucose (5-TG) | 2-Deoxy-D-Glucose (2-DG) |

| Chemical Modification | Ring Oxygen | C-2 Hydroxyl |

| Primary Inhibition Target | Hexokinase (Competitive) & GLUTs | Hexokinase (Allosteric) via 2-DG-6P |

| Intracellular Accumulation | Low (remains largely free) | High (trapped as 2-DG-6P) |

| Glycolysis Inhibition | Blocks entry and first step competitively | Blocks via product inhibition (feedback) |

| ER Stress Induction | Potent (via glycosylation starvation) | Potent (via glycosylation starvation) |

| Systemic Effect (In Vivo) | Hyperglycemia + Hyperinsulinemia | Hyperglycemia + Hypoinsulinemia (often) |

| Key Application | Male contraception, Hypoxia targeting | Metabolic tracing (PET), Glycolysis flux |

Visualizing the Metabolic Blockade

The following diagram illustrates the competitive interference of 5-TG at the cellular membrane and the cytosolic interface, contrasted with the standard glycolytic flow.

Caption: 5-TG competes with Glucose for GLUT entry and competitively inhibits Hexokinase, halting glycolysis.

Experimental Protocols

In Vitro Cytotoxicity Assay (Hypoxia vs. Normoxia)

This protocol validates the selective toxicity of 5-TG under hypoxic conditions.

Reagents:

-

5-Thio-D-glucose (Sigma-Aldrich or equivalent, >98% purity).

-

Cell line (e.g., HeLa, V79, or specific cancer line).

-

Hypoxic chamber (

).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment (24h). -

Treatment Preparation: Dissolve 5-TG in media to prepare a 100 mM stock.

-

Exposure:

-

Group A (Normoxia): Treat with 0, 1, 5, 10, 20 mM 5-TG. Incubate in standard incubator.

-

Group B (Hypoxia): Treat with 0, 1, 5, 10, 20 mM 5-TG. Incubate in hypoxic chamber for 24h.

-

-

Viability Assessment: After 24h, remove drug, wash with PBS, and perform an MTT or CellTiter-Glo assay.

-

Data Analysis: Plot survival curves. Expect

survival in Normoxia at 5mM, but

ER Stress Induction Verification

To confirm 5-TG is inducing the UPR rather than just energy failure:

-

Treatment: Treat cells with 5 mM 5-TG for 4–6 hours.

-

Positive Control: Tunicamycin (2

g/mL). -

Western Blot Targets:

-

GRP78/BiP: Upregulation indicates UPR activation.

-

Phospho-eIF2

: Indicates PERK pathway activation. -

CHOP: Marker for pro-apoptotic UPR signaling.

-

Physiological & Systemic Effects

The "Hyperinsulinemic Diabetes" Paradox

In vivo administration of 5-TG (e.g., in rats) produces a unique phenotype:

-

Hyperglycemia: 5-TG blocks glucose uptake in peripheral tissues (muscle/fat), causing blood glucose to spike.

-

Hyperinsulinemia: Unlike streptozotocin (which kills beta cells), 5-TG results in elevated plasma insulin. This is likely due to the systemic hyperglycemia overriding the local metabolic inhibition in the beta-cell, or 5-TG acting as a secretagogue trigger at the membrane level, preventing the "off-switch" of insulin clearance.

Male Contraception (Spermatogenesis Inhibition)

5-TG is a potent antispermatogenic agent. Sertoli cells and developing spermatids are critically dependent on glucose transport.

-

Mechanism: 5-TG inhibits glucose transport in Sertoli cells.

-

Outcome: Apoptosis of spermatogonia and spermatocytes.

-

Reversibility: Fertility typically returns 5–8 weeks after cessation of dosing (in mice models).

Visualizing the ER Stress Cascade

The following diagram details the downstream signaling triggered by 5-TG-induced glucose deprivation.

Caption: 5-TG mimics glucose starvation, triggering the UPR via PERK, IRE1, and ATF6 pathways.

References

-

Action of 5-thio-D-glucose and its 1-phosphate with hexokinase and phosphoglucomutase. Source: Archives of Biochemistry and Biophysics (1975).[4] Note: Establishes 5-TG as a competitive inhibitor of hexokinase.[5]

-

Glucose concentration and insulin release in 5-thio-D-glucose-treated mice. Source: Metabolism (1983).[6] Note: Documents the in vivo hyperinsulinemic diabetes effect.

-

5-Thio-D-glucose selectively potentiates hyperthermic killing of hypoxic tumor cells. Source: Science (1978). Note: Key paper on hypoxia selectivity and oncology applications.

-

The Antispermatogenic Effects of 5-Thio-D-Glucose in Male Rats. Source: Biology of Reproduction (1980). Note: Details the reversible male contraceptive mechanism.

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. Source: American Journal of Physiology (1980).[1] Note: Comparison of glucoprivic feeding effects between 5-TG and 2-DG.[1][2][7]

Sources

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. Frontiers | The Unfolded Protein Response: At the Intersection between Endoplasmic Reticulum Function and Mitochondrial Bioenergetics [frontiersin.org]

- 4. Action of 5-thio-D-glucose and its 1-phosphate with hexokinase and phosphoglucomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucose concentration and insulin release in 5-thio-D-glucose-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of 5-thioglucose on external pancreatic secretion in rats. Comparison with 2-deoxyglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Pivotal Analog in Glycobiology

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Thio-D-Glucose

In the landscape of metabolic research, few molecules have provided as much fundamental insight as D-glucose. However, understanding its intricate transport and metabolic pathways has often necessitated the use of molecular mimics. 5-Thio-D-glucose (5TG), a structural analog where the endocyclic oxygen atom of the pyranose ring is substituted with sulfur, stands as a cornerstone of such research. This substitution, seemingly minor, profoundly alters its biochemical behavior, transforming it from a metabolic fuel into a potent inhibitor. 5TG serves as a sophisticated tool for inducing glucose deprivation, allowing researchers to dissect the roles of glucose transport and glycolysis in a multitude of physiological and pathological processes.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the course from the foundational discovery of 5-thio-D-glucose to its chemical synthesis. We will delve into its mechanism of action and explore its diverse applications, particularly in the realm of oncology, offering field-proven insights into its utility and experimental considerations.

Part 1: Foundational Research and Discovery

The conceptualization of 5-thio-D-glucose emerged from a desire to understand the specific role of the pyranose ring oxygen in the binding and transport of glucose. By replacing this oxygen with a sulfur atom—an element with a larger atomic radius and different electronic properties—scientists could probe the structural and chemical tolerances of glucose transporters and enzymes.

Early studies quickly established that 5-thio-D-glucose was not a passive bystander in biological systems. It was found to be a potent, competitive inhibitor of cellular glucose transport and D-glucose-mediated insulin release.[1][2] The molecule is actively transported into cells via the same transporters as D-glucose, including both Na+-dependent active transport systems and facilitated-diffusion transporters.[3] However, once inside the cell, its metabolic fate is drastically different. Its structure makes it a poor substrate for downstream glycolytic enzymes, effectively halting glucose metabolism at its initial steps.[4][5] This interference with glucose utilization was shown to induce a state of functional glucose deprivation, leading to significant physiological effects such as hyperglycemia and increased feeding behavior in animal models.[4][6][7]

Part 2: The Synthesis of 5-Thio-D-Glucose

The synthesis of thioglycosides has been a subject of extensive research, with numerous methods developed since their initial discovery.[8] The preparation of 5-thio-D-glucose typically involves a multi-step process starting from a readily available carbohydrate. One efficient and well-documented approach involves the synthesis of its peracetylated form, 5-thio-α-D-glucose pentaacetate, which can then be deprotected.[9]

Rationale Behind the Synthetic Strategy

The core of the synthesis involves the formation of a thio-ether linkage within the sugar ring. This is often achieved by introducing a sulfur nucleophile that displaces a leaving group at the C-5 position of a modified glucose precursor. The use of protecting groups, typically acetates, is crucial. Acetyl groups protect the hydroxyl functions from unwanted side reactions and improve the solubility of intermediates in organic solvents. The final deacetylation step unmasks the hydroxyl groups to yield the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of a modern, efficient synthesis of 5-thio-D-glucose, adapted from established methodologies.[8][9][10]

Step 1: Preparation of a Peracetylated Glucose Precursor

-

Starting Material: Begin with commercially available α-D-glucose pentaacetate.

-

Solvent: Dissolve the glucose pentaacetate in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Reaction: This precursor is then modified to introduce a suitable leaving group at the C-5 position and a sulfur nucleophile.

Step 2: Thiol Introduction and Cyclization

-

Thioglycosidation: A common method involves reacting the peracetylated sugar with a thiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH).[8][10]

-

Reaction Conditions: The reaction is typically initiated at 0°C and then allowed to proceed at room temperature or with gentle reflux overnight. The Lewis acid activates the anomeric center, facilitating the substitution with the thiol.

-

Work-up: The reaction mixture is quenched, and the organic layer is washed and dried.

Step 3: Purification of the Protected Thiosugar

-

Chromatography: The crude product, 5-thio-α-D-glucose pentaacetate, is purified by column chromatography on silica gel. A solvent system such as a hexane/ethyl acetate gradient is used to elute the product.

-

Characterization: The structure and purity of the product are confirmed using techniques like NMR spectroscopy and mass spectrometry.

Step 4: Deprotection to Yield 5-Thio-D-Glucose

-

Reagent: The acetyl protecting groups are removed using a base-catalyzed transesterification, commonly known as the Zemplén deacetylation. A catalytic amount of sodium methoxide (NaOMe) in dry methanol is typically used.

-

Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Neutralization and Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure. The final product, 5-thio-D-glucose, is often obtained as a white powder.

Visualization of the Synthetic Workflow

Caption: Mechanism of 5-thio-D-glucose action in a cell.

Part 4: Applications in Research and Drug Development

The unique ability of 5-thio-D-glucose to selectively inhibit glucose metabolism has made it an invaluable tool across various research fields.

| Research Area | Application & Observed Effects | Key References |

| Oncology | Preferential cytotoxicity against hypoxic tumor cells, which are highly dependent on glycolysis (Warburg effect). [11][12]Potential as a radiosensitizer by eliminating the protective effect of hypoxia. [11][12]Induction of oxidative stress and DNA damage in cancer cells. [13] | [11][12][13] |

| Metabolic Research | Induction of a controlled state of glucose deprivation to study metabolic regulation. [14]Causes hyperglycemia and stimulates feeding, providing a model to study glucoprivic signaling. [4][6][7] | [4][6][7][14] |

| Neuroscience | Used in animal models to induce Alzheimer-like changes in the frontal cortex and hippocampus. [14] | [14] |

| Reproductive Biology | Acts as an inhibitor of spermatogenesis. [2] | [2] |

Focus: Oncology

The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, makes them particularly vulnerable to inhibitors of glucose metabolism. 5-Thio-D-glucose has been shown to effectively kill hypoxic cancer cells in vitro, as these cells are most dependent on glycolysis for survival. [11][12]This finding generated significant interest in 5TG as a potential anticancer agent, either alone or as an adjuvant to radiotherapy to target the often radioresistant hypoxic tumor fraction. [12] However, the translation of these promising in vitro results into in vivo efficacy has been challenging. Some studies have reported minimal effects on tumor growth in animal models at maximum tolerated doses, with dose-limiting neurotoxicity being a significant concern. [15][16]More recent research suggests that the anticancer effects may also be linked to the induction of reactive oxygen species (ROS) and subsequent DNA damage, offering new avenues for exploration. [13]These findings underscore the complexity of targeting tumor metabolism and highlight the need for developing derivatives with an improved therapeutic window.

Conclusion

5-Thio-D-glucose is more than a simple sugar analog; it is a precision tool that has helped unravel fundamental aspects of glucose transport and metabolism. From its initial synthesis to its application in cutting-edge cancer research, 5TG has consistently provided valuable insights into cellular bioenergetics. While its direct clinical application has been limited by toxicity, its role as a lead compound and a research tool remains undisputed. The principles learned from decades of research with 5-thio-D-glucose continue to inform the development of a new generation of glycolysis inhibitors, aiming to exploit the metabolic vulnerabilities of diseases ranging from cancer to diabetes. The journey of this molecule serves as a testament to the power of chemical biology in dissecting complex physiological systems.

References

-

Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. PubMed. Available at: [Link]

-

Inhibition of cellular transport processes by 5-thio-D-glucopyranose. PubMed. Available at: [Link]

-

Failure of 5-Thio-D-Glucose to Alter Cell Survival in Irradiated or Unirradiated EMT6 Tumors. Radiation Research. Available at: [Link]

-

Preferential Cytotoxicity of 5-Thio-d-glucose Against Hypoxic Tumor Cells. JNCI: Journal of the National Cancer Institute. Available at: [Link]

-

Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. PubMed. Available at: [Link]

-

5-Thio-D-glucose. Mayflower Bioscience. Available at: [Link]

-

Synthesis of 6-deoxy-5-thio-D-glucose. PubMed. Available at: [Link]

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. PubMed. Available at: [Link]

-

Failure of 2-Deoxy-d-glucose and 5-Thio-d-glucose to Kill Hypoxic Cells of Two Murine Tumors. Cancer Research. Available at: [Link]

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. Scite.ai. Available at: [Link]

-

The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro. Biochemical Pharmacology. Available at: [Link]

-

Synthesis and glycosidase inhibitory activity of 5-thioglucopyranosylamines. Molecular modeling of complexes with glucoamylase. PubMed. Available at: [Link]

-

Synthesis and conformation of 5-thio-d-glucal, an inhibitor of glycosidases. Academia.edu. Available at: [Link]

-

Triflic Acid-Mediated Synthesis of Thioglycosides. ACS Omega. Available at: [Link]

-

Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. SciSpace. Available at: [Link]

-

A SHORTER SYNTHESIS OF 5-THIO-α-D-GLUCOSE PENTAACETATE. Taylor & Francis Online. Available at: [Link]

Sources

- 1. 5-Thio-D-glucose | CAS 20408-97-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Thio- D -glucose = 98.0 HPLC 20408-97-3 [sigmaaldrich.com]

- 3. Inhibition of cellular transport processes by 5-thio-D-glucopyranose [pubmed.ncbi.nlm.nih.gov]

- 4. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Thio-D-glucose - Mayflower Bioscience [mayflowerbio.com]

- 15. radiationresearch [radiation-research.kglmeridian.com]

- 16. aacrjournals.org [aacrjournals.org]

5-Thio-D-Glucose: A Technical Guide to a Potent Inhibitor of Glucose Transport

Introduction: Unveiling a Unique Tool in Metabolic Research

5-Thio-D-glucose (5-TG) is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[1][2] This seemingly subtle modification has profound consequences for its biological activity, transforming it from a primary cellular fuel into a potent competitive inhibitor of glucose transport and metabolism.[3][4][5] This guide provides an in-depth technical overview of 5-TG, from its fundamental mechanism of action to its practical applications in the laboratory, designed for researchers, scientists, and drug development professionals. We will explore its effects on cellular metabolism, its utility in cancer research, particularly in targeting hypoxic tumors, and provide detailed protocols for its experimental use.

Core Mechanism of Action: A Competitive Antagonist at the Glucose Gate

The primary mechanism by which 5-thio-D-glucose exerts its effects is through competitive inhibition of glucose transport across the cell membrane. It is readily taken up by cells through the same transporters as D-glucose, including both active and facilitated diffusion systems.[2][3]

Once inside the cell, however, its metabolic fate diverges significantly from that of glucose. The presence of the sulfur atom in the ring hinders its efficient phosphorylation by hexokinase, the first rate-limiting step of glycolysis.[5] This leads to an intracellular accumulation of 5-TG and a subsequent blockage of further glucose uptake and utilization.[5]

The inhibitory effects of 5-TG are not limited to glycolysis. It has been shown to inhibit the hexosemonophosphate shunt (HMS) and aerobic glycolysis.[6] This multifaceted inhibition of glucose metabolism contributes to its potent biological effects.

dot

Caption: Competitive inhibition of glucose transport and metabolism by 5-Thio-D-Glucose.

Applications in Research and Drug Development

The unique properties of 5-thio-D-glucose have made it a valuable tool in several areas of biomedical research.

Cancer Research: Targeting the Hypoxic Tumor Microenvironment

A significant body of research has focused on the preferential cytotoxicity of 5-TG against hypoxic tumor cells.[6] Hypoxic (low oxygen) regions are a common feature of solid tumors and are associated with resistance to radiation and chemotherapy. Cells in these regions are highly dependent on glycolysis for energy production. By inhibiting glucose uptake and metabolism, 5-TG can selectively kill these vulnerable cancer cells while having a lesser effect on well-oxygenated, normal cells.[6] This has led to investigations into its potential as an adjuvant to radiotherapy.[7]

Metabolic Studies: A Probe for Glucose Transport and Glycolysis

As a competitive inhibitor, 5-TG is an excellent tool for studying the kinetics and regulation of glucose transporters. By measuring the inhibition of radiolabeled glucose uptake in the presence of varying concentrations of 5-TG, researchers can determine the affinity (Ki) of the inhibitor for specific transporters. It can also be used to create a state of glucose deprivation in vitro and in vivo to study the cellular responses to metabolic stress.[8]

In Vivo Studies: Investigating Systemic Metabolic Effects

In animal models, administration of 5-thio-D-glucose has been shown to induce a diabetic-like state characterized by hyperglycemia.[1][6][9] This is a direct consequence of its ability to block glucose uptake in peripheral tissues.[3] It has also been observed to increase feeding behavior in rats.[1] These in vivo effects make 5-TG a useful compound for studying the complex interplay of glucose metabolism, insulin signaling, and appetite regulation.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| Km for transport | 2.4 mM | Rabbit kidney-cortex slices | [2][3] |

| Ki for D-galactose transport inhibition | 4.8 mM | Rabbit kidney-cortex slices | [2][3] |

| Ki for methyl α-D-glucopyranoside transport inhibition | 9.7 mM | Rabbit kidney-cortex slices | [2][3] |

| LD50 (intraperitoneal) | 5.5 g/kg | A/J mice | [7] |

Experimental Protocols

The following protocols are provided as a guide for the use of 5-thio-D-glucose in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of 5-Thio-D-Glucose Solutions

5-Thio-D-glucose is a water-soluble powder. For in vitro experiments, prepare a sterile stock solution in a suitable buffer (e.g., PBS or cell culture medium).

-

Weighing: Accurately weigh the desired amount of 5-thio-D-glucose powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of sterile buffer to achieve the desired stock concentration (e.g., 100 mM).

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

In Vitro Glucose Uptake Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of 5-TG on glucose uptake using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Pre-incubation: On the day of the assay, wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Inhibitor Treatment: Add buffer containing various concentrations of 5-thio-D-glucose (e.g., 0, 1, 5, 10, 25, 50 mM) to the wells. Include a control group with no inhibitor. Incubate for 15-30 minutes at 37°C.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well to a final concentration of 0.5-1.0 µCi/mL. Incubate for 10-15 minutes at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Plot the percentage of glucose uptake inhibition against the concentration of 5-thio-D-glucose to determine the IC50 value.

dot

Caption: Workflow for an in vitro glucose uptake inhibition assay.

Cell Viability Assay under Hypoxic Conditions

This protocol outlines a method to evaluate the selective toxicity of 5-TG to cells under hypoxic conditions using a standard MTT or WST-1 assay.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24 hours. Keep a parallel set of plates in a normoxic incubator (21% O₂, 5% CO₂).

-

Treatment: Prepare a serial dilution of 5-thio-D-glucose in the appropriate cell culture medium. Add the different concentrations of 5-TG to both the hypoxic and normoxic plates.

-

Incubation: Incubate the plates for an additional 24-48 hours under their respective oxygen conditions.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of 5-TG relative to the untreated control for both normoxic and hypoxic conditions. Plot the dose-response curves to compare the cytotoxicity.

dot

Caption: Workflow for assessing cell viability with 5-TG under normoxic and hypoxic conditions.

Conclusion

5-Thio-D-glucose is a powerful and versatile tool for researchers investigating glucose transport and metabolism. Its ability to competitively inhibit glucose uptake and its selective toxicity towards hypoxic cells make it particularly valuable in the field of cancer biology. The protocols provided in this guide offer a starting point for incorporating this unique glucose analog into a variety of experimental designs. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible data.

References

-

Mizuno-Yasuhira, A., Jingu, S., & Okuyama, S. (2012). Development and validation of a liquid chromatography-tandem mass spectrometric method for the quantification of 5-thio-d-glucose in rat and human plasma. Journal of Chromatography B, 885-886, 8–14. [Link]

-

Song, C. W., Clement, J. J., & Levitt, S. H. (1977). The radioprotective effect of 5-thio-D-glucose on normal tissues in vivo. Radiation research, 71(2), 403–409. [Link]

-

Whistler, R. L., & Wang, C. C. (1973). Synthesis of 5-Thio-D-galactopyranose. The Journal of Organic Chemistry, 38(23), 4093–4095. [Link]

-

Nayak, U. G., & Whistler, R. L. (1973). A shorter synthesis of 5-thio-α-D-glucose pentaacetate. Organic Preparations and Procedures International, 5(5), 245–248. [Link]

-

Ritter, R. C., & Slusser, P. G. (1982). 5-Thio-D-glucose: hypothermic responses in mice. American Journal of Physiology-Endocrinology and Metabolism, 243(3), E241–E245. [Link]

-

Kelley, M. J., & Chen, T. S. (1985). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. The Journal of pharmacology and experimental therapeutics, 232(3), 760–763. [Link]

-

Bush, E. N., & Johnson, D. G. (1983). Glucose concentration and insulin release in 5-thio-D-glucose-treated mice. Metabolism: clinical and experimental, 32(12), 1115–1119. [Link]

-

Whittam, R. (1972). Inhibition of cellular transport processes by 5-thio-D-glucopyranose. The Biochemical journal, 128(4), 919–925. [Link]

-

Mizuno-Yasuhira, A., Jingu, S., & Okuyama, S. (2012). Development and validation of a liquid chromatography-tandem mass spectrometric method for the quantification of 5-thio-D-glucose in rat and human plasma. ResearchGate. [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. Scite.ai. [Link]

-

Chiu, C. W., & Whistler, R. L. (1972). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry, 37(10), 1595–1597. [Link]

-

Nishimura, T., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(16), 9474–9479. [Link]

-

Korytnyk, W., et al. (1983). Synthesis and conformation of 5-thio-d-glucal, an inhibitor of glycosidases. Carbohydrate Research, 113(1), 166-171. [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141–E144. [Link]

-

Whittam, R. (1972). Inhibition of Cellular Transport Processes by 5-Thio-D-glucopyranose. CORE. [Link]

-

Mayflower Bioscience. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

-

Kelley, M. J., & Chen, T. S. (1984). in vitro. Animal treatment. Male Swiss-Webster Intestinal transport of sugars. The everted. Ovid. [Link]

-

Li, B., et al. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR protocols, 3(4), 101792. [Link]

-

Howarth, J. C., et al. (2021). Glucose uptake assay protocol. 2a. Equation detailing the reactions... ResearchGate. [Link]

-

Whittam, R. (1972). Inhibition of cellular transport processes by 5-thio-d-glucopyranose. Portland Press. [Link]

-

MacDonald, H. R., & Cerottini, J. C. (1979). INHIBITION OF T CELL-MEDIATED CYTOLYSIS BY 2-DEOXY-D- GLUCOSE (2-DG). The Journal of experimental medicine, 149(4), 965–977. [Link]

-

Bozó, E., Boros, S., Kuszmann, J., & Gács-Baitz, E. (1996). Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate research, 290(2), 159–173. [Link]

-

Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual. Retrieved from [Link]

-

Pajor, A. M. (2020). Ligand Specificity In Human Glucose Transporters GLUT1-5 and GLUT9. Grantome. [Link]

-

Seidensticker, M., et al. (2018). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in comparison with 2-deoxy-2-[18F]fluoro-D-glucose in a human colorectal carcinoma xenograft mouse model. Molecular imaging and biology, 20(2), 246–254. [Link]

-

Peterson, L. N., & Johnson, R. L. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2293–2298. [Link]

-

Tielens, A. G., Houweling, M., & Van den Bergh, S. G. (1985). The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro. Biochemical pharmacology, 34(18), 3369–3373. [Link]

-

Douard, V., & Ferraris, R. P. (2008). GLUT5: structure, functions, diseases and potential applications. Pflügers Archiv - European Journal of Physiology, 457(1), 1–11. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Mueckler, M., & Thorens, B. (2013). Glucose transporters: physiological and pathological roles. American Journal of Physiology-Endocrinology and Metabolism, 304(2), E121–E138. [Link]

-

Jurkovic, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3051. [Link]

-

Wikipedia. (n.d.). Glucose transporter. Retrieved from [Link]

-

Xia, Y., & Zweier, J. L. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical biochemistry, 391(2), 140–146. [Link]

-

Ebert, K., et al. (2017). Identification of essential amino acids for glucose transporter 5 (GLUT5). The Journal of biological chemistry, 292(37), 15475–15486. [Link]

Sources

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cellular transport processes by 5-thio-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-硫基-D-葡萄糖 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The radioprotective effect of 5-thio-D-glucose on normal tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Thio-D-glucose: hypothermic responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose concentration and insulin release in 5-thio-D-glucose-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 5-Thio-D-Glucose

This guide provides a comprehensive overview of the biochemical properties of 5-thio-D-glucose (5TG), a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[1][2] This modification confers unique biochemical characteristics that make 5TG a valuable tool for researchers, scientists, and drug development professionals investigating glucose metabolism and its role in various physiological and pathological processes.

Introduction: A Structural Analog with Profound Biological Consequences

5-Thio-D-glucose is a synthetic monosaccharide that mimics D-glucose in its three-dimensional structure. This structural similarity allows it to interact with cellular machinery that recognizes and processes glucose, including glucose transporters and metabolic enzymes. However, the presence of the sulfur atom alters its electronic and steric properties, leading to significant disruptions in normal glucose metabolism.[3] This guide will delve into the core biochemical principles governing the action of 5TG, its multifaceted effects on cellular physiology, and its applications as a research tool.

Mechanism of Action: A Competitive Inhibitor of Glucose Transport and Metabolism

The primary mechanism of action of 5-thio-D-glucose lies in its ability to act as a potent competitive inhibitor of both the cellular transport of D-glucose and D-glucose-mediated insulin release.[4][5][6]

Interaction with Glucose Transporters (GLUTs)

5TG is recognized and transported by glucose transporters (GLUTs), the family of membrane proteins responsible for facilitating glucose uptake into cells.[4] However, its affinity for these transporters can differ from that of D-glucose.[7] Studies have shown that 5TG competitively inhibits the transport of D-glucose and other hexoses like D-galactose.[7][8] This competition for transporter binding is a critical first step in its mechanism of action, effectively reducing the intracellular availability of genuine glucose.

The following diagram illustrates the competitive inhibition of glucose transport by 5-thio-D-glucose.

Caption: Competitive binding of D-glucose and 5-thio-D-glucose to the GLUT transporter.

Inhibition of Key Metabolic Enzymes

Once inside the cell, 5-thio-D-glucose can be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway, to form 5-thio-D-glucose-6-phosphate. However, this phosphorylated analog cannot be efficiently metabolized further down the glycolytic pathway. This leads to a dual inhibitory effect:

-

Competitive Inhibition of Hexokinase: 5TG itself acts as a competitive inhibitor of hexokinase, reducing the phosphorylation of D-glucose.[6][9]

-

Allosteric Inhibition by 5-thio-D-glucose-6-phosphate: The accumulation of 5-thio-D-glucose-6-phosphate can allosterically inhibit hexokinase and other key enzymes in glucose metabolism, such as glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the hexose monophosphate shunt (HMS).

This disruption of glycolysis and the HMS has profound consequences for cellular energy production and biosynthetic processes.[9][10]

The following workflow illustrates the inhibitory effect of 5-thio-D-glucose on glycolysis.

Caption: Inhibition of glycolysis by 5-thio-D-glucose and its phosphorylated product.

Cellular and Physiological Effects

The biochemical perturbations induced by 5-thio-D-glucose manifest in a range of cellular and physiological effects.

Induction of Glucose Deprivation and Diabetogenic Effects

By inhibiting glucose uptake and metabolism, 5TG effectively induces a state of intracellular glucose deprivation.[4] This can lead to a diabetogenic effect, characterized by increased plasma glucose levels (hyperglycemia).[10][11] This occurs because the body's tissues are unable to efficiently utilize the available glucose, leading to its accumulation in the bloodstream.[10]

Effects on Energy Metabolism

The inhibition of glycolysis by 5TG severely impacts cellular energy production in the form of ATP. This is particularly detrimental to cells that are highly reliant on glycolysis for their energy needs, such as certain cancer cells.[9]

Oxidative Stress and DNA Damage

Recent studies have indicated that 5-thio-D-glucose can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative DNA damage.[12] This suggests a potential mechanism for its anticancer effects beyond simple metabolic inhibition.[12]

Neurological and Other Toxicities

A significant limitation to the therapeutic use of 5-thio-D-glucose is its associated toxicity. The primary dose-limiting toxicity is neurological, which can manifest as seizures.[13] This is likely due to the brain's high dependence on glucose for energy. Additionally, 5TG has been shown to be an inhibitor of spermatogenesis.[2][6]

Applications in Research and Drug Development

Despite its toxicities, 5-thio-D-glucose remains a valuable tool for in vitro and in vivo research.

Studying Glucose Metabolism and Transport

5TG is widely used to investigate the mechanisms of glucose transport and the regulation of metabolic pathways.[2] By creating a controlled state of glucose deprivation, researchers can study the cellular responses to metabolic stress.

Cancer Research: Targeting Hypoxic Tumor Cells

A significant area of research has focused on the potential of 5-thio-D-glucose as an anticancer agent, particularly against hypoxic tumor cells.[14][15] Hypoxic cells, often found in the core of solid tumors, are highly dependent on glycolysis for survival. By inhibiting glycolysis, 5TG can selectively target and kill these cells.[14][15] However, in vivo studies have shown limited efficacy in killing hypoxic cells in some tumor models.[13][16]

Experimental Protocols

This protocol provides a framework for assessing the inhibitory effect of 5-thio-D-glucose on glycolysis in cultured cells by measuring lactate production.

Materials:

-

Cell culture medium (e.g., DMEM) with and without glucose

-

5-Thio-D-glucose (5TG) stock solution

-

Lactate assay kit

-

Cultured cells of interest

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Add glucose-free medium to all wells.

-

Add varying concentrations of D-glucose and/or 5TG to the respective wells. Include a control with D-glucose only and a control with 5TG only.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

-

Lactate Measurement:

-

Collect the cell culture supernatant from each well.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the lactate production to the cell number or protein concentration.

-

Compare the lactate production in the presence and absence of 5TG to determine its inhibitory effect.

-

The following table summarizes hypothetical data from such an experiment:

| Treatment Group | D-Glucose (mM) | 5-Thio-D-Glucose (mM) | Lactate Production (nmol/10^6 cells) |

| Control | 10 | 0 | 150.5 ± 8.2 |

| 5TG Low Dose | 10 | 1 | 112.3 ± 6.5 |

| 5TG High Dose | 10 | 5 | 65.8 ± 4.1 |

| 5TG Only | 0 | 5 | 5.2 ± 1.1 |

Conclusion

5-Thio-D-glucose is a powerful biochemical tool that has significantly contributed to our understanding of glucose metabolism. Its ability to competitively inhibit glucose transport and key glycolytic enzymes makes it an invaluable reagent for studying cellular bioenergetics and the metabolic vulnerabilities of various cell types, particularly cancer cells. While its clinical application is hampered by toxicity, ongoing research continues to explore its potential in combination therapies and as a lead compound for the development of more specific and less toxic metabolic inhibitors. This guide has provided a foundational understanding of its biochemical properties, empowering researchers to effectively utilize this unique glucose analog in their scientific investigations.

References

-

Bush, E. N. (1985). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Journal of Pharmacology and Experimental Therapeutics, 232(3), 760-763. [Link]

-

Parnes, J. R., & Isselbacher, K. J. (1972). Inhibition of cellular transport processes by 5-thio-D-glucopyranose. Biochemical Journal, 130(3), 927-933. [Link]

-

Tielens, A. G., Houweling, M., & Van den Bergh, S. G. (1985). The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro. Biochemical pharmacology, 34(18), 3369-3373. [Link]

-

Tannock, I. F., & Guttman, P. (1983). Failure of 2-Deoxy-d-glucose and 5-Thio-d-glucose to Kill Hypoxic Cells of Two Murine Tumors. Cancer Research, 43(3), 980-983. [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2017). The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. Bioorganic & medicinal chemistry, 25(5), 1624-1631. [Link]

-

Chen, T. S., & Kelley, M. J. (1984). Effect of 5-Thio-D-glucose on Hexose Transport and Metabolism in the Mouse Small Intestine. Experimental Biology and Medicine, 175(1), 133-138. [Link]

-

Song, C. W., & Levitt, S. H. (1984). Failure of 5-Thio-D-Glucose to Alter Cell Survival in Irradiated or Unirradiated EMT6 Tumors. Radiation Research, 100(3), 633-638. [Link]

-

Seidensticker, M., Ulrich, G., Muehlberg, F. L., Pethe, A., Grosser, O. S., Steffen, I. G., ... & Mohnike, K. (2014). Tumor cell uptake of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in comparison with 2-deoxy-2-[18F] fluoro-D-glucose in vitro: kinetics, dependencies, blockage and cell compartment of accumulation. Molecular imaging and biology, 16(2), 189-198. [Link]

-

Mayflower Bioscience. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

-

Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603-605. [Link]

-

Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603-605. [Link]

-

Kelley, M. J., & Chen, T. S. (1984). Effect of 5-Thio-D-glucose on Hexose Transport and Metabolism in the Mouse Small Intestine. Proceedings of the Society for Experimental Biology and Medicine, 175(1), 133-138. [Link]

-

Parnes, J. R., & Isselbacher, K. J. (1972). Inhibition of cellular transport processes by 5-thio-d-glucopyranose. Biochemical Journal, 130(3), 927-933. [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]

-

PubChem. (n.d.). Thioglucose. Retrieved from [Link]

-

Whistler, R. L., & Tökés, L. (1969). Synthesis of 6-deoxy-5-thio-D-glucose. Carbohydrate Research, 11(2), 241-248. [Link]

-

Korytnyk, W., Angelino, N., Dodson-Simmons, O., Hanchak, M., Madson, M., & Valentekovic-Horvath, S. (1983). Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases. Carbohydrate research, 113(1), 166-171. [Link]

-

Korytnyk, W., Angelino, N., Dodson-Simmons, O., Hanchak, M., Madson, M., & Valentekovic-Horvath, S. (1983). Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases. Carbohydrate research, 113(1), 166-171. [Link]

-

The Merck Index Online. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology. Endocrinology and Metabolism, 238(2), E141–E144. [Link]

-

García-Moreno, M. I., Díaz-Pérez, F., & Ortiz Mellet, C. (2025). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 30(9), 1953. [Link]

-

Whistler, R. L., & Tökés, L. (1968). Conformational analysis of 5-thio-D-glucose. The Journal of Organic Chemistry, 33(6), 2481-2484. [Link]

-

Medications & Nutrition. (2024, August 13). Glucose transporters (GLUTs). Retrieved from [Link]

-

Carl ROTH. (n.d.). 5-Thio-D-glucose, 250 mg. Retrieved from [Link]

-

Li, D., et al. (2022). Enhanced T Cell Glucose Uptake Is Associated With Progression of Beta-Cell Function in Type 1 Diabetes. Frontiers in Endocrinology, 13, 888691. [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. Thioglucose | C6H12O5S | CID 88527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. 5-Thio-D-glucose - Mayflower Bioscience [mayflowerbio.com]

- 5. 5-Thio-D-glucose | CAS 20408-97-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-チオ-D-グルコース ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. ovid.com [ovid.com]

- 8. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. radiationresearch [radiation-research.kglmeridian.com]

5-Thio-D-Glucose: A Technical Guide to Its Role in Glycolysis Inhibition

Introduction: The Rationale for Targeting Glycolysis

5-Thio-D-Glucose: A Molecular Mimic with a Disruptive Twist

5-Thio-D-glucose is a structural analog of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom.[4] This subtle modification allows 5-TG to be recognized and transported by glucose transporters (GLUTs) and to serve as a substrate for hexokinase, the first enzyme in the glycolytic pathway.[5] However, the resulting 5-thio-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to a competitive inhibition of glycolysis.

Mechanism of Action: A Two-Pronged Attack on Glucose Metabolism

The inhibitory effect of 5-thio-D-glucose on glycolysis is primarily achieved through two key mechanisms:

-

Competitive Inhibition of Glucose Transport: 5-TG competes with D-glucose for uptake into the cell via glucose transporters.[6][7][8] This reduces the intracellular concentration of glucose available for glycolysis. Studies have shown that 5-TG is actively transported into cells and can competitively inhibit the transport of other sugars like D-galactose.[6]

-

Inhibition of Hexokinase: Once inside the cell, 5-TG is phosphorylated by hexokinase to form 5-thio-D-glucose-6-phosphate.[5][9] This product acts as an inhibitor of hexokinase, further reducing the phosphorylation of glucose and effectively halting the glycolytic flux at its initial step.[5][10]

The following diagram illustrates the entry points of 5-Thio-D-Glucose into the glycolytic pathway and its inhibitory effects.

Caption: Mechanism of 5-Thio-D-Glucose in Glycolysis Inhibition.

Cellular and Physiological Consequences of Glycolysis Inhibition by 5-Thio-D-Glucose

The inhibition of glycolysis by 5-TG has profound effects on cellular metabolism and physiology, particularly in cells that are highly dependent on this pathway for energy production.

Depletion of Cellular ATP

A primary consequence of glycolysis inhibition is the reduction of intracellular adenosine triphosphate (ATP) levels.[11][12] This effect is particularly pronounced in hypoxic cells, which rely heavily on anaerobic glycolysis for ATP synthesis.[11][12] Aerobic cells, which can utilize oxidative phosphorylation, are less sensitive to the ATP-depleting effects of 5-TG.[11] This selective targeting of hypoxic cells has made 5-TG a valuable tool in cancer research.[2][3]

Induction of Oxidative Stress and DNA Damage

Recent studies have suggested that 5-TG can induce oxidative DNA lesions and increase the levels of reactive oxygen species (ROS) in cancer cells.[13] This suggests that in addition to its metabolic effects, 5-TG may also exert cytotoxic effects through the induction of oxidative stress.

In Vivo Effects and Therapeutic Potential

In animal models, 5-thio-D-glucose has demonstrated a range of physiological effects:

-

Hyperglycemia and Diabetogenic Effects: Administration of 5-TG can lead to increased blood glucose levels, an effect attributed to the inhibition of glucose utilization in peripheral tissues.[4][14][15]

-

Radiosensitization of Hypoxic Tumor Cells: By depleting ATP in hypoxic tumor cells, 5-TG can render them more susceptible to radiation therapy.[16][17] However, some studies have reported a lack of efficacy in certain tumor models.[18][19]

-

Radioprotection of Normal Tissues: Interestingly, 5-TG has also been shown to have a radioprotective effect on normal tissues in vivo.[17]

Experimental Protocols for Studying Glycolysis Inhibition with 5-Thio-D-Glucose

The following section provides detailed protocols for key in vitro assays to assess the effects of 5-thio-D-glucose on cellular metabolism.

Protocol 1: Cellular Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cultured cells and the inhibitory effect of 5-thio-D-glucose. A common method utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Complete cell culture medium

-

Glucose-free culture medium

-

5-Thio-D-Glucose (5-TG)

-

2-NBDG fluorescent glucose analog

-

Phosphate-buffered saline (PBS)

-

Plate reader with fluorescence capabilities or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with 5-TG:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh culture medium containing various concentrations of 5-TG (e.g., 0, 1, 5, 10, 25, 50 mM) to the respective wells.

-

Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

-

Glucose Starvation:

-

Remove the medium containing 5-TG and wash the cells twice with warm glucose-free medium.

-

Add glucose-free medium to each well and incubate for 15-30 minutes at 37°C.

-

-

2-NBDG Incubation:

-

Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).

-

Remove the glucose-free medium from the wells and add the 2-NBDG working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular fluorescence.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/535 nm) or visualize the cells under a fluorescence microscope.

-

Data Analysis:

-

Calculate the percentage of glucose uptake inhibition for each concentration of 5-TG relative to the untreated control.

-

Plot the percentage of inhibition against the 5-TG concentration to determine the IC50 value.

Caption: Workflow for a Cellular Glucose Uptake Assay.

Protocol 2: Cellular ATP Level Measurement

This protocol quantifies the intracellular ATP concentration to assess the impact of 5-thio-D-glucose on cellular energy status. Commercially available luciferin-luciferase-based ATP assay kits are commonly used for their high sensitivity.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

5-Thio-D-Glucose (5-TG)

-

ATP Assay Kit (luciferin-luciferase based)

-

Luminometer

Procedure:

-